molecular formula C5H8O5S B8508225 Methyl 2-(methoxysulfonyl)prop-2-enoate CAS No. 40754-43-6

Methyl 2-(methoxysulfonyl)prop-2-enoate

Cat. No.: B8508225
CAS No.: 40754-43-6
M. Wt: 180.18 g/mol
InChI Key: YWQCSZWTLWYMOR-UHFFFAOYSA-N
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Description

Methyl 2-(methoxysulfonyl)prop-2-enoate is an α,β-unsaturated ester derivative featuring a methoxysulfonyl (-SO₂OMe) substituent. This compound combines two reactive functional groups: a sulfonyl moiety and an ester-linked alkene. The sulfonyl group is a strong electron-withdrawing group, which polarizes the double bond, enhancing its electrophilicity and making it reactive toward nucleophilic or conjugate additions. Further studies are required to confirm its physicochemical properties and biological activities.

Properties

CAS No.

40754-43-6

Molecular Formula

C5H8O5S

Molecular Weight

180.18 g/mol

IUPAC Name

methyl 2-methoxysulfonylprop-2-enoate

InChI

InChI=1S/C5H8O5S/c1-4(5(6)9-2)11(7,8)10-3/h1H2,2-3H3

InChI Key

YWQCSZWTLWYMOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)S(=O)(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-(methoxysulfonyl)prop-2-enoate, we compare it with structurally related compounds based on functional groups and reported properties from the evidence.

Functional Group Analysis

The table below highlights key differences in functional groups and their implications:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties Applications
This compound Not Reported C₅H₈O₅S Methoxysulfonyl, α,β-unsaturated ester Hypothetical: High electrophilicity Organic synthesis (e.g., cycloadditions)
Methyl prop-2-enoate Not Found C₄H₆O₂ α,β-unsaturated ester Antifungal activity Antifungal agents
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇NaO₃S Sulfonate, alkene Ionic, water-soluble Industrial surfactants, polymerization
Ethyl 2-[(benzyloxy)methoxy]propanoate 19589-25-4 C₁₃H₁₈O₄ Ether, ester Lipophilic, stable Pharmaceutical intermediates
Methyl 2-cyanoprop-2-enoate 137-05-3 C₅H₅NO₂ Cyano, α,β-unsaturated ester High reactivity (e.g., nucleophilic additions) Adhesives, specialty polymers

Industrial Relevance

Sodium 2-methylprop-2-ene-1-sulphonate’s ionic nature makes it suitable for water-based industrial processes , whereas the target compound’s organic solubility suggests utility in polymer chemistry or as a synthetic intermediate.

Research Findings and Data Gaps

  • Antifungal Activity: Methyl prop-2-enoate’s efficacy against fungi provides a benchmark, but the target compound’s bioactivity remains unstudied.
  • Structural Analogues : Sodium 2-methylprop-2-ene-1-sulphonate’s sulfonate group confers ionic behavior , while the target compound’s methoxysulfonyl group may favor covalent interactions.
  • Synthetic Potential: The absence of direct data on this compound underscores the need for experimental studies on its reactivity, stability, and applications.

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